![molecular formula C14H13N3S B5746661 2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B5746661.png)
2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzonitrile is an organic compound that features a benzonitrile group attached to a pyrimidine ring via a sulfanylmethyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzonitrile typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable benzonitrile derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the benzonitrile derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, particularly at the 5-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in an inert atmosphere using solvents like tetrahydrofuran or ethanol.
Substitution: Halogens, nitro compounds; reactions often require a catalyst such as iron or aluminum chloride and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitro-substituted pyrimidine derivatives
科学的研究の応用
2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfanylmethyl linkage and the nitrile group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzoic acid
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzyl alcohol
Uniqueness
2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the nitrile group allows for additional functionalization and derivatization, expanding its utility in various applications.
特性
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-7-11(2)17-14(16-10)18-9-13-6-4-3-5-12(13)8-15/h3-7H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOVEZXOYHRECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=CC=C2C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
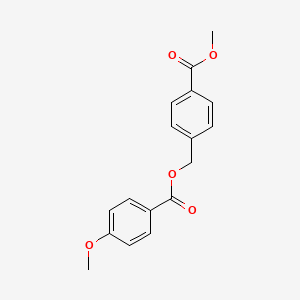
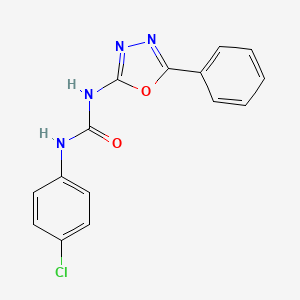
![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B5746603.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B5746611.png)
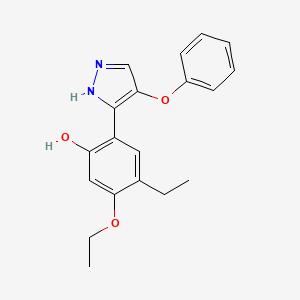
![3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5746632.png)
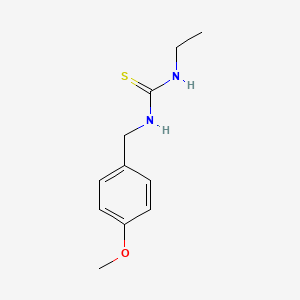
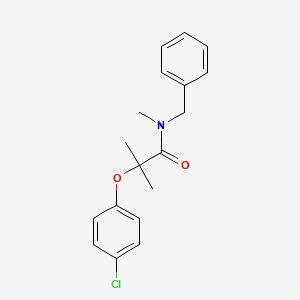
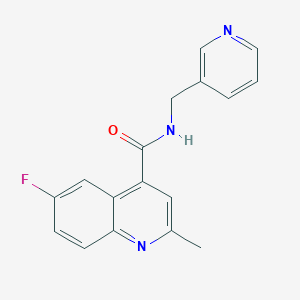
![2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-3-METHOXYPHENYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE](/img/structure/B5746663.png)
![4-{[(2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5746665.png)
![2-[(4-Bromophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B5746666.png)
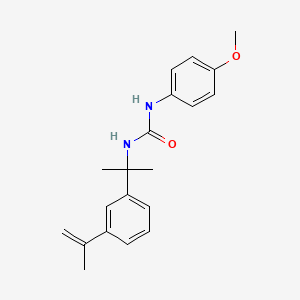
![N-cyclohexyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5746683.png)
